Phellochin

Breast Cancer Cytotoxicity Triterpenoid

Phellochin (CAS: 115334-04-8) is a tirucallane-type triterpenoid natural product, molecular formula C₃₁H₅₂O₄, molecular weight 488.74 g/mol. It is primarily isolated from the fruits and barks of the Rutaceae family, specifically *Phellodendron chinense* and *Phellodendron amurense*, as well as from *Toona ciliata*.

Molecular Formula C31H52O4
Molecular Weight 488.7 g/mol
Cat. No. B15596177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhellochin
Molecular FormulaC31H52O4
Molecular Weight488.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20-,21-,23+,24-,26-,29+,30-,31+/m0/s1
InChIKeyOCURJKDUYAFAQG-PVZPVLANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Phellochin: Chemical Identity and Baseline Characteristics for Procurement


Phellochin (CAS: 115334-04-8) is a tirucallane-type triterpenoid natural product, molecular formula C₃₁H₅₂O₄, molecular weight 488.74 g/mol . It is primarily isolated from the fruits and barks of the Rutaceae family, specifically *Phellodendron chinense* and *Phellodendron amurense*, as well as from *Toona ciliata* [1]. Its physical form is typically a powder with a melting point of 173-175 °C, soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . As a reference standard, its procurement (e.g., TargetMol TN4762) is fundamental for analytical method development and biological screening programs .

Why Generic Substitution of Phellochin Fails: Structural Specificity in Biological Systems


Direct substitution of Phellochin with other triterpenoids from the same source (e.g., niloticin, melianone) is not scientifically valid due to pronounced differences in biological activity profiles. While Phellochin exhibits specific anticancer and antifungal effects, co-isolated compounds like niloticin and friedelin demonstrate no antifeeding activity [1], highlighting that even minor structural variations within the tirucallane class lead to significant functional divergence [2]. Furthermore, the structurally related derivative Phellochin F exhibits targeted cytotoxicity against MDA breast cancer cells (IC₅₀ = 10.66 μM) [3], whereas other Phellodendron triterpenoids show weak or no activity against the same cell line [4]. This underscores that the biological activity is not a class effect but is specific to the compound's precise stereochemistry and functional group arrangement.

Quantitative Evidence Guide for Phellochin: Differentiated Performance Data


Cytotoxic Selectivity of Phellochin F in MDA Breast Cancer Cells vs. Other Triterpenoids

Phellochin F, a closely related tirucallane-type derivative, demonstrates selective cytotoxic activity against the MDA human breast cancer cell line. This activity is not a general property of all triterpenoids from the same source. Other isolated compounds, such as niloticin and friedelin, show no significant cytotoxic effects against the same cell line [1]. The activity of Phellochin F is quantified with an IC₅₀ value, establishing a baseline for this specific structural variant [2].

Breast Cancer Cytotoxicity Triterpenoid

Phellochin's Lack of Antifeeding Activity: A Critical Negative Control for Pesticide Research

In a study isolating antifeedant compounds from *Phellodendron chinense* fruit against the termite *Reticulitermes speratus*, Phellochin was explicitly identified as an inactive compound [1]. This is in direct contrast to N-methylflindersine, which exhibited significant antifeeding activity [2]. This lack of activity is a critical differential characteristic, positioning Phellochin as a valuable negative control in insect behavior studies.

Antifeedant Termite Pesticide

Antifungal Mechanism of Action: Disruption of Fungal Cell Wall Integrity

Phellochin is reported to act as a novel antifungal agent by disrupting fungal cell wall integrity, leading to cell lysis and death . Its mode of action involves the inhibition of crucial enzymes involved in cell wall synthesis and interference with membrane permeability . This mechanism is distinct from other common antifungal classes, such as azoles (which target ergosterol synthesis) or polyenes (which bind to ergosterol), suggesting a potentially unique target and lower risk of cross-resistance with existing therapies.

Antifungal Cell Wall Mode of Action

Phellochin: Recommended Research and Industrial Application Scenarios


Targeted Anticancer Drug Discovery: Lead Optimization for Breast Cancer

Procure Phellochin F for use as a validated starting point in medicinal chemistry programs aimed at developing novel therapeutics for breast cancer. Its demonstrated selective cytotoxicity against MDA cells (IC₅₀ = 10.66 μM) [1] provides a quantifiable baseline for structure-activity relationship (SAR) studies to improve potency and selectivity. Unlike broad-spectrum cytotoxic agents, this targeted activity supports the development of more precise therapies.

Antifungal Lead Development: Targeting Fungal Cell Wall Synthesis

Utilize Phellochin as a chemical probe to study fungal cell wall biosynthesis pathways. Its reported mechanism of action, involving inhibition of cell wall synthesis enzymes , makes it a valuable tool for validating novel antifungal targets. This is particularly relevant for screening against drug-resistant fungal strains where current ergosterol-targeting agents are ineffective.

Analytical Method Development and Quality Control (QC)

Deploy Phellochin as a high-purity reference standard (CAS: 115334-04-8) for the development and validation of analytical methods. Its use is essential for the quality control of herbal products derived from *Phellodendron* species, enabling accurate quantification of this specific marker compound in raw materials and finished products via HPLC or LC-MS.

Insect Behavior Studies: A Verified Negative Control

Employ Phellochin as a crucial negative control in antifeedant assays involving termites (*Reticulitermes speratus*) [2]. Its established inactivity ensures that observed behavioral responses are correctly attributed to other active compounds in a mixture (e.g., N-methylflindersine), thereby increasing the experimental rigor and validity of entomological research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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